molecular formula C27H26ClN5O3 B11068705 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B11068705
M. Wt: 504.0 g/mol
InChI Key: FZPYFFZNIWKAGG-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxy group, and a pyrimidinyl-piperazino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the indole core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperazino Group: This involves the reaction of the intermediate with 4-(2-pyrimidinyl)piperazine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(4-BROMOBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
  • **2-[1-(4-FLUOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

Uniqueness

The uniqueness of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs. The presence of the chlorobenzoyl group, in particular, can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C27H26ClN5O3

Molecular Weight

504.0 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C27H26ClN5O3/c1-18-22(17-25(34)31-12-14-32(15-13-31)27-29-10-3-11-30-27)23-16-21(36-2)8-9-24(23)33(18)26(35)19-4-6-20(28)7-5-19/h3-11,16H,12-15,17H2,1-2H3

InChI Key

FZPYFFZNIWKAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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